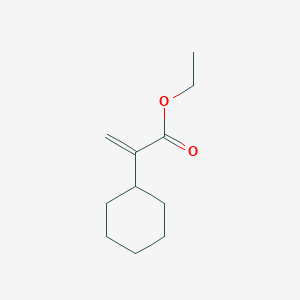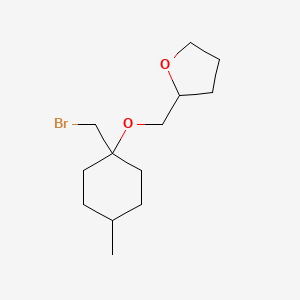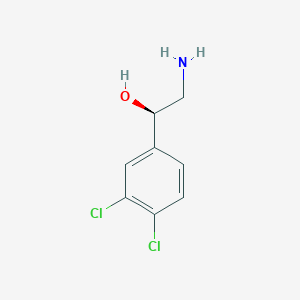
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorophenyl and dimethylamino precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using catalysts to enhance the reaction rate and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and reduce production costs.
Quality Control: Ensuring stringent quality control measures to maintain the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
類似化合物との比較
Similar Compounds
- (2S)-2-(dimethylamino)-2-(4-chlorophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-bromophenyl)acetic acid
- (2S)-2-(dimethylamino)-2-(4-methylphenyl)acetic acid
Uniqueness
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
InChIキー |
HPWYTTSVBAFXAB-VIFPVBQESA-N |
異性体SMILES |
CN(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O |
正規SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)


![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)


![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)


